molecular formula C24H20F2N2O3 B11210890 5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11210890
M. Wt: 422.4 g/mol
InChI Key: CQBOASORTGPFAK-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of difluorophenyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high efficiency . This reaction involves the coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: Its properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3,4-Difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of difluorophenyl and methoxyphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H20F2N2O3

Molecular Weight

422.4 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20F2N2O3/c1-29-16-9-6-14(7-10-16)20-13-21-17-4-3-5-22(30-2)23(17)31-24(28(21)27-20)15-8-11-18(25)19(26)12-15/h3-12,21,24H,13H2,1-2H3

InChI Key

CQBOASORTGPFAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)F)F

Origin of Product

United States

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